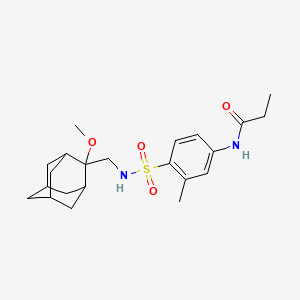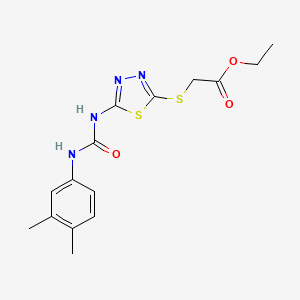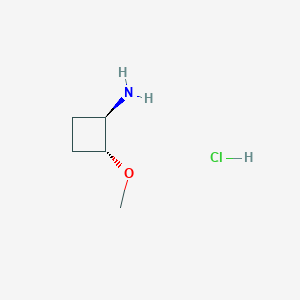
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that features a unique adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.
Sulfamoylation: The functionalized adamantane is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Coupling with the Phenyl Ring: The sulfamoyl-adamantane intermediate is coupled with a 3-methylphenyl derivative.
Final Propionamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s adamantane core provides rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold, while the sulfamoyl and propionamide groups interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(adamantan-2-yl)methyl)sulfonamide
- N-(4-(adamantan-2-yl)methyl)sulfonamide
- N-(3-methylphenyl)propionamide
Uniqueness
N-(4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to the combination of its adamantane core, sulfamoyl group, and propionamide moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-4-21(25)24-19-5-6-20(14(2)7-19)29(26,27)23-13-22(28-3)17-9-15-8-16(11-17)12-18(22)10-15/h5-7,15-18,23H,4,8-13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJURFQJKGASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)
![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)



![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)
![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)

